![molecular formula C12H9F2N3O3 B3387845 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile CAS No. 852399-91-8](/img/structure/B3387845.png)
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
Overview
Description
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile, also known as DFMO, is an organometallic compound that has been studied extensively due to its potential as a therapeutic agent. DFMO is a derivative of an acetonitrile group attached to a 5-oxadiazolyl ring. It has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition.
Scientific Research Applications
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition. In cancer research, 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has been used to study the effects of the compound on various types of cancer cells. Additionally, it has been used in drug discovery to investigate the potential of novel compounds as therapeutic agents. Finally, 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has been used in enzyme inhibition studies to investigate the effects of the compound on enzyme activity.
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with the TGF-β1 pathway, specifically inhibiting the phosphorylation of Smad2/3 proteins . These proteins, when phosphorylated by TGF-β1, form a complex with Smad4 and move to the nucleus to regulate the expression of target genes . This regulation triggers the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . EMT is a biological process that allows epithelial cells to undergo multiple biochemical changes, enabling them to assume a mesenchymal cell phenotype. This includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix (ECM) components .
Pharmacokinetics
It is also suggested to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
The compound’s action results in the inhibition of the EMT process, reducing the expression of proteins such as α-SMA, vimentin, and collagen I, and increasing the expression of E-cadherin . This leads to a reduction in the excessive deposition of ECM, which plays an important role in fibrosis .
Advantages and Limitations for Lab Experiments
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has several advantages for use in laboratory experiments, including its availability, stability, and low toxicity. Additionally, 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile can be synthesized in a relatively simple and cost-effective manner. However, 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile also has several limitations, including its relatively low solubility in water and its potential to interact with other compounds.
Future Directions
The potential of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile as a therapeutic agent has been explored extensively, however, there are still many potential future directions for research. These include further studies into the biochemical and physiological effects of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile, as well as its potential applications in drug discovery and enzyme inhibition. Additionally, further studies into the synthesis of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile and its interactions with other compounds could lead to the development of more effective therapeutic agents. Finally, further research into the potential toxic effects of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile could lead to the development of safer therapeutic agents.
properties
IUPAC Name |
2-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-18-9-6-7(2-3-8(9)19-12(13)14)11-16-10(4-5-15)20-17-11/h2-3,6,12H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIUDVJBGXRFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)CC#N)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152970 | |
Record name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile | |
CAS RN |
852399-91-8 | |
Record name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852399-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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